(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-12(6-15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-5-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZXIWKQELWXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the pyridine moiety and the azetidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituents like nitroaryl groups in compound 10a may enhance π-π stacking interactions but introduce steric hindrance compared to the pyridinyloxy group in the target compound .
Azetidine-Containing Derivatives
Azetidine rings are relatively rare in the evidence but appear in high-value pharmacological contexts:
Key Observations :
- The target compound’s azetidine group is substituted with pyridin-3-yloxy, whereas the azetidine in is linked to morpholine and tetrahydropyrazolopyridine. This difference likely influences target selectivity; for example, the morpholine moiety in may enhance solubility or binding to TLRs .
- Azetidine’s small ring size imposes conformational constraints, which could improve binding affinity compared to larger saturated rings (e.g., piperidine).
Isoxazole Derivatives
Isoxazole rings are present in both the target compound and other analogs:
Key Observations :
- The target compound’s isoxazole lacks sulfur-based substituents (e.g., thiophene or thiol groups in –3), which may reduce redox-mediated toxicity or alter electronic properties.
- Isoxazole’s electron-deficient nature could enhance interactions with biological targets compared to more electron-rich heterocycles like thiophene .
Biological Activity
(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring an isoxazole ring and a pyridinyl ether, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity: The structure allows it to fit into the active sites of enzymes, potentially inhibiting their function.
- Modulation of Receptor Activity: It may act as a modulator for various receptors, influencing downstream signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Klebsiella pneumoniae | Significant inhibition |
These findings suggest that the compound may have similar antimicrobial potential, warranting further investigation.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 15.2 |
| A549 (lung cancer) | 8.7 |
These results indicate that this compound may possess anticancer properties.
Case Studies
-
Study on Antimicrobial Properties:
A recent study evaluated the antimicrobial efficacy of several isoxazole derivatives, including those structurally related to our compound. Results showed that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups . -
Cytotoxicity Assessment:
In another study, a series of azetidine derivatives were tested for cytotoxicity against human cancer cell lines. The results indicated that modifications in the azetidine ring significantly influenced cytotoxicity, suggesting that structural optimization could enhance the therapeutic potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
